Oxazolidine, 2-ethyl-
Overview
Description
Oxazolidine, 2-ethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. It is a derivative of oxazolidine, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both nitrogen and oxygen atoms in the ring imparts unique chemical properties to oxazolidine, 2-ethyl-, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazolidine, 2-ethyl- can be synthesized through several methods. One common approach involves the reaction of β-amino alcohols with aldehydes or ketones under acidic or basic conditions. This cyclization reaction forms the oxazolidine ring. Another method involves the use of nitriles and β-amino alcohols in the presence of a Lewis acid catalyst under microwave irradiation . The reaction conditions typically include mild temperatures and short reaction times, making the process efficient and scalable.
Industrial Production Methods
In industrial settings, oxazolidine, 2-ethyl- is often produced using continuous flow processes. These methods involve the use of packed reactors containing catalysts such as manganese dioxide, which facilitate the cyclization and oxidation reactions required to form the oxazolidine ring . The use of continuous flow processes allows for better control over reaction conditions and higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxazolidine, 2-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and oxygen atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolidine, 2-ethyl- can lead to the formation of oxazoles, while reduction can yield amines or alcohols depending on the extent of the reduction.
Scientific Research Applications
Oxazolidine, 2-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxazolidine, 2-ethyl- varies depending on its application. In antimicrobial applications, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication. In other applications, the mechanism of action may involve interactions with specific enzymes or receptors, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds contain a similar five-membered ring structure but with a carbonyl group at the 2-position.
Oxazolines: These compounds have a similar ring structure but with a double bond between the nitrogen and carbon atoms.
Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring.
Uniqueness
Oxazolidine, 2-ethyl- is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2-ethyl-1,3-oxazolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5-6-3-4-7-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJIQBUUPACBPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338748 | |
Record name | Oxazolidine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-71-8 | |
Record name | Oxazolidine, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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